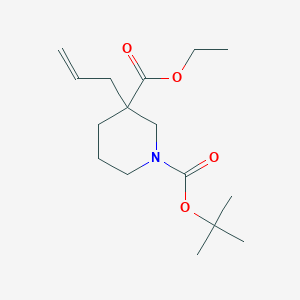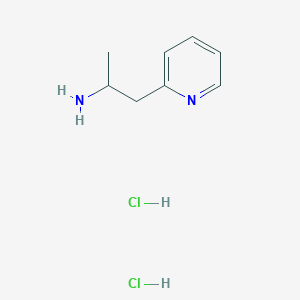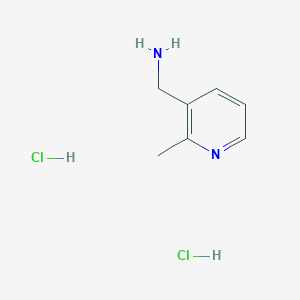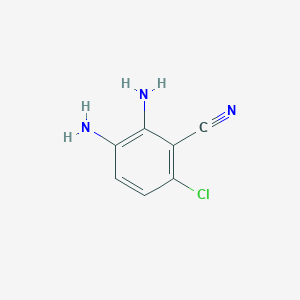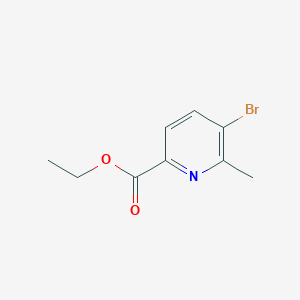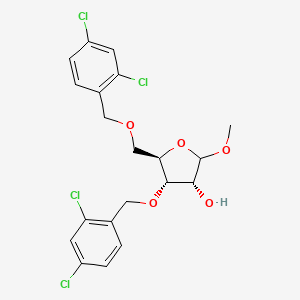![molecular formula C13H17ClN2O2 B1427431 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde CAS No. 1381944-80-4](/img/structure/B1427431.png)
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde
Übersicht
Beschreibung
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is a chemical compound with the molecular formula C13H17ClN2O2 . It is used in scientific research, with applications ranging from drug development to material synthesis.
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives, which would include 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde, have been reported. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, 1 aliphatic tertiary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
- Synthesis of Antibacterial Agents : The compound has been used in the synthesis of antibacterial agents. For instance, 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives were obtained using a similar process involving the reaction with corresponding benzaldehydes, showing in vitro antibacterial activities (Xin, Ding, & Zhang, 1993).
Synthesis of Pharmacologically Active Compounds
Development of Diabetes Treatment : The compound has been used in the synthesis of fused triazole derivatives, which are important inhibitors of the dipeptidyl peptidase-Ⅳ enzyme. These inhibitors have applications in the treatment or prevention of type 2 diabetes (Yu-tao, 2009).
Antitumor Agents Synthesis : It's been utilized in the synthesis of dimeric cinnamaldehydes, which have shown strong inhibition of the growth of human colon tumor cells and induced apoptosis and cell cycle arrest at the G2/M phase in these cells (Shin et al., 2006).
Synthesis of Antimicrobial and Anticancer Agents : New pyridine derivatives synthesized using a process involving 2-hydroxyethyl piperazine have shown variable and modest antimicrobial and anticancer activities (Patel, Agravat, & Shaikh, 2011).
Optical and Material Properties
- Optical Properties in Metal Complexes : The compound has been used in the synthesis of metal complexes with improved processability and optical properties, emitting blue-green light with photoluminescence, which can have applications in various fields like material sciences (Barberis & Mikroyannidis, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-13-9-12(2-1-11(13)10-18)16-5-3-15(4-6-16)7-8-17/h1-2,9-10,17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLAWAVTILXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743068 | |
| Record name | 2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde | |
CAS RN |
1381944-80-4 | |
| Record name | 2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



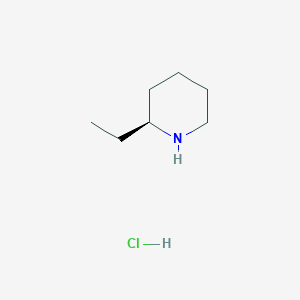
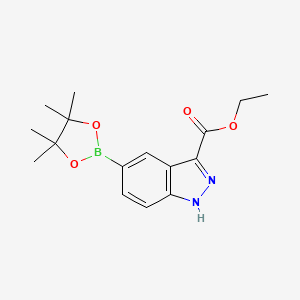
![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)

